2,6-Diisopropylbenzoic acid
Overview
Description
2,6-Diisopropylbenzoic acid is a chemical compound that is structurally related to benzoic acid, where two isopropyl groups are substituted at the 2 and 6 positions of the benzene ring. Although the provided papers do not directly discuss 2,6-diisopropylbenzoic acid, they do provide insights into similar compounds and their properties, which can be informative for understanding the characteristics of 2,6-diisopropylbenzoic acid.
Synthesis Analysis
The synthesis of compounds related to 2,6-diisopropylbenzoic acid can be complex due to the steric hindrance provided by the isopropyl groups. For example, the synthesis of alkyl 2,4,6-triisopropylbenzoates involves the lithiation of primary benzoates and subsequent homologation of boronic esters, as demonstrated in the asymmetric homologation process reported in the literature . This method highlights the challenges and strategies in synthesizing sterically hindered benzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is crucial in determining their physical and chemical properties. For instance, the crystal and molecular structure of 2,6-dihydroxybenzoic acid has been determined using single-crystal X-ray diffraction, revealing a herringbone motif typically encountered in polycyclic aromatic compounds . This information can be extrapolated to suggest that 2,6-diisopropylbenzoic acid may also exhibit interesting structural features due to the presence of bulky isopropyl groups.
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives is influenced by the substituents on the benzene ring. The synthesis of 2,6-disubstituted benzobisoxazole, for example, involves a one-pot reaction using an organic aminoxyl radical as the catalyst . This indicates that 2,6-diisopropylbenzoic acid could potentially participate in similar chemical reactions, where the isopropyl groups may affect the reaction pathway and the properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. The synthesis and characterization of 2,6-dihydroxyterephthalic acid, for instance, involve techniques such as HPLC, FT-IR, and NMR spectroscopy . These methods can be applied to analyze the purity and structure of 2,6-diisopropylbenzoic acid, providing insights into its physical state, solubility, and chemical behavior.
Scientific Research Applications
Synthesis and Coordination Chemistry
2,6-Diisopropylbenzoic acid plays a significant role in the synthesis and coordination chemistry of various compounds. It is used in the synthesis of derivatives like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine. These derivatives have applications in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Organic Chemistry in Water
In the field of green chemistry, 2,6-Diisopropylbenzoic acid contributes to constructive organic chemistry in water. It is part of the synthesis process for benzimidazoles in high-temperature water, optimizing yields comparable to or better than those in conventional media (Dudd et al., 2003).
Biodegradation Studies
This compound is also significant in biodegradation studies. It has been used to investigate the fate of 2,6-dihydroxybenzoic acid in mixed microbial cultures, understanding the impact on the biodegradation of other substances like peptone under aerobic conditions (Orhon et al., 2010).
Anticancer Activity
In medical research, derivatives of 2,6-Diisopropylbenzoic acid, like 2,6P-OLA, have shown promising anticancer activity. These derivatives are used in developing nano-liposome-based approaches for drug delivery in treating cancers such as cutaneous papilloma (Khan, 2017).
Synthesis of Other Chemical Compounds
2,6-Diisopropylbenzoic acid is instrumental in the synthesis of other chemical compounds. It is used in the synthesis of 2,6-Dihydroxyterephthalic Acid via the Kolbe-Schmitt reaction, contributing to advancements in chemical production processes (Wang Ku, 2015).
Crystallization Studies
This compound is also crucial in crystallization studies, aiding in understanding the control of polymorphic outcomes in crystallization processes, such as in the study of 2,6-dimethoxybenzoic acid (Semjonova & Be̅rziņš, 2022).
Zinc Carboxylate Network
It has been used in developing zinc carboxylate networks with low coordination numbers, contributing to inorganic chemistry research (Dickie et al., 2005).
Safety And Hazards
The safety information for 2,6-Diisopropylbenzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
2,6-di(propan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBGSHYCQQNNEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474759 | |
Record name | 2,6-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropylbenzoic acid | |
CAS RN |
92035-95-5 | |
Record name | 2,6-diisopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Citations
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